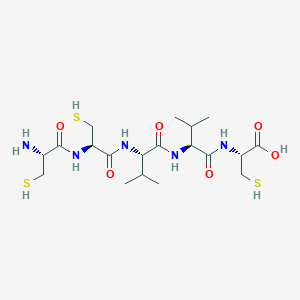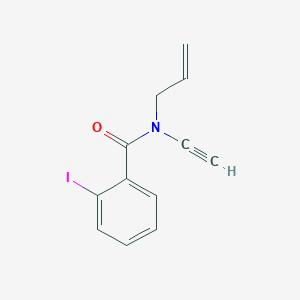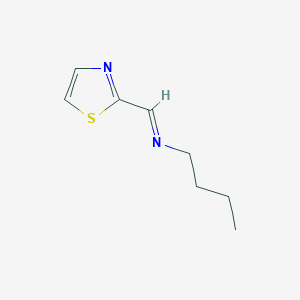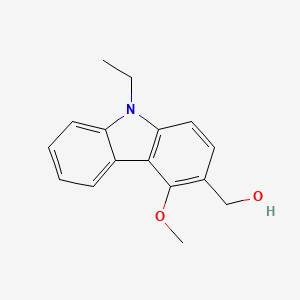
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol is an organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 9-ethyl-4-methoxycarbazole.
Functionalization: The carbazole core is functionalized at the 3-position using a suitable reagent, such as formaldehyde, under acidic or basic conditions to introduce the methanol group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The exact mechanism of action of (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the methanol and methoxy groups, leading to different reactivity and applications.
4-Methoxycarbazole: Lacks the ethyl and methanol groups, affecting its chemical properties.
3-Hydroxycarbazole: Similar structure but with a hydroxyl group instead of a methanol group.
Uniqueness
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol is unique due to the presence of both the methoxy and methanol groups, which can influence its reactivity and potential applications in various fields. The combination of these functional groups can lead to unique chemical behavior and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
874968-90-8 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(9-ethyl-4-methoxycarbazol-3-yl)methanol |
InChI |
InChI=1S/C16H17NO2/c1-3-17-13-7-5-4-6-12(13)15-14(17)9-8-11(10-18)16(15)19-2/h4-9,18H,3,10H2,1-2H3 |
InChI Key |
VMGQMRMZTOLFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C31)C(=C(C=C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)

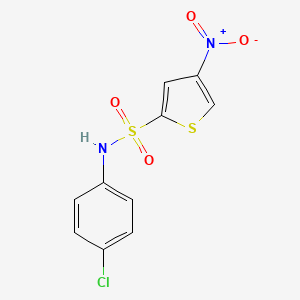
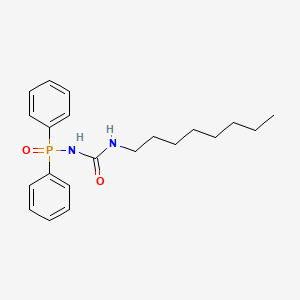

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
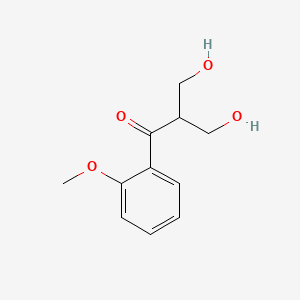
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
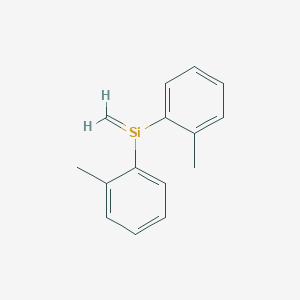
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
